2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
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Overview
Description
The novel compound 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is synthesized via a three-step protocol. It exhibits promising antibacterial activity. The product’s structure is confirmed through various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments .
Synthesis Analysis
The synthesis involves a Mannich reaction, a versatile method for incorporating piperazine into biologically active compounds. The compound is obtained in good yield via a three-step process. The 1,2,4-triazole derivative is prepared using a straightforward and efficient procedure. The reaction with the amine occurs in 95% ethanol at room temperature .
Molecular Structure Analysis
The molecular structure of the compound consists of a piperazine ring linked to a pyrimidine moiety. The piperazine ring has a chair conformation. The compound’s structure is confirmed by HRMS, IR, and NMR experiments .
Chemical Reactions Analysis
The compound’s synthesis involves a four-step protocol, including the preparation of the 1,2,4-triazole derivative. The reaction with the amine occurs in ethanol. Further details on specific chemical reactions are available in the original research .
Scientific Research Applications
2-4-(3-BPMPT) is used in a variety of scientific research applications. It has been used in the study of DNA replication, gene expression, and protein folding. In addition, it has been used in the study of enzyme kinetics, and as a model compound for drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to exhibit a variety of biological activities, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
Compounds with a piperazine moiety are known to interact with various targets, modulating their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Based on the wide range of biological activities associated with piperazine derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
The use of 2-4-(3-BPMPT) in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is stable in a variety of pH and temperature ranges, making it suitable for a wide range of experiments. However, it does have some limitations. For example, it is not very soluble in water, and it is not very stable in acidic or basic solutions.
Future Directions
There are a number of potential future directions for the use of 2-4-(3-BPMPT) in scientific research. These include further studies into the mechanism of action of this compound, as well as its potential use in the development of novel antibiotics and antivirals. In addition, it could be used in the development of new drugs for the treatment of cancer and other diseases. Finally, it could be used in the development of new techniques for gene editing and gene therapy.
Synthesis Methods
2-4-(3-BPMPT) can be synthesized by a variety of methods, including a two-step reaction involving the reaction of 3-bromophenylmethylpiperazine with trifluoromethylpyrimidine. The first step involves the reaction of 3-bromophenylmethylpiperazine with trifluoromethylpyrimidine in a 1:1 molar ratio in the presence of a base, such as potassium carbonate. The second step involves the formation of the desired compound 2-4-(3-BPMPT) by a condensation reaction.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found that pyrimidine derivatives can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level . It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in certain metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEGCPFRSPMPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.